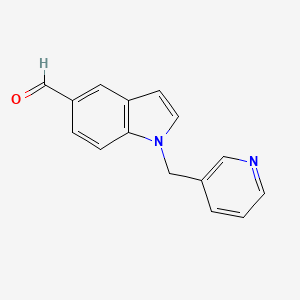

1-(pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde

描述

1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde (CAS: 210344-01-7) is a heterocyclic compound featuring an indole core substituted at the 1-position with a pyridin-3-ylmethyl group and at the 5-position with an aldehyde functional group. Its molecular formula is C₁₅H₁₂N₂O, with a molecular weight of 236.28 g/mol . The compound is synthesized via alkylation of the indole nitrogen using pyridin-3-ylmethyl halides, followed by formylation at the 5-position, as inferred from analogous procedures in related indole derivatives . Its purity (95–98%) and commercial availability make it a valuable intermediate in medicinal chemistry and materials science .

属性

IUPAC Name |

1-(pyridin-3-ylmethyl)indole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-11-12-3-4-15-14(8-12)5-7-17(15)10-13-2-1-6-16-9-13/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTYLTXCELCDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C=CC3=C2C=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material: 5-Nitroindole

The alkylation process often begins with 5-nitroindole, where the nitro group serves as a directing and protecting group. In a representative procedure, 5-nitroindole is treated with 3-(chloromethyl)pyridine hydrochloride in the presence of sodium hydride (NaH) as a base and dimethylformamide (DMF) as the solvent. The reaction proceeds at 100°C for 24 hours, yielding 1-(pyridin-3-ylmethyl)-5-nitro-1H-indole.

Key Reaction Conditions:

Reduction of Nitro to Amine

The nitro group at position 5 is subsequently reduced to an amine using a mixture of ammonium chloride (NH₄Cl) and iron powder in ethanol/water under reflux. This step produces 1-(pyridin-3-ylmethyl)-1H-indol-5-amine, a critical intermediate for aldehyde formation.

Reduction Parameters:

Direct Alkylation of Indole-5-carboxaldehyde

An alternative route involves the direct alkylation of indole-5-carboxaldehyde with 3-pyridinylmethyl halides. This method circumvents the need for nitro group manipulation but requires careful handling of the aldehyde functionality.

Protection of Aldehyde Group

To prevent undesired side reactions during alkylation, the aldehyde is protected as an acetal. Ethylene glycol and p-toluenesulfonic acid (PTSA) are employed to form the diethyl acetal derivative of indole-5-carboxaldehyde.

Protection Steps:

Alkylation Reaction

The protected indole-5-carboxaldehyde acetal is alkylated with 3-(chloromethyl)pyridine under basic conditions. NaH in DMF facilitates the deprotonation of the indole nitrogen, enabling nucleophilic attack on the pyridinylmethyl halide.

Alkylation Parameters:

Deprotection to Aldehyde

The acetal protecting group is removed via acid-catalyzed hydrolysis. Dilute hydrochloric acid (HCl) in tetrahydrofuran (THF) regenerates the aldehyde functionality, yielding the target compound.

Deprotection Conditions:

Microwave-Assisted Synthesis

Microwave heating technology offers a modern, efficient alternative to conventional thermal methods. This approach reduces reaction times and improves yields by enhancing reaction kinetics.

Alkylation Under Microwave Conditions

In a modified procedure, 5-nitroindole and 3-(chloromethyl)pyridine are combined with NaH in DMF and subjected to microwave irradiation at 150°C for 30 minutes. This method achieves complete conversion in a fraction of the time required for traditional heating.

Microwave Parameters:

Integrated Reduction-Formylation

A one-pot microwave-assisted protocol combines nitro reduction and aldehyde formation. After alkylation, the reaction mixture is treated with ammonium formate and palladium on carbon (Pd/C) under hydrogen atmosphere, enabling simultaneous reduction of the nitro group and formylation via Leuckart-Wallach reaction.

Integrated Reaction Conditions:

Industrial Production Methods

Scalable synthesis of this compound requires optimization for cost, safety, and environmental impact. Continuous flow chemistry and catalytic systems are pivotal in industrial settings.

Continuous Flow Alkylation

A tubular reactor system enables continuous alkylation of indole-5-carboxaldehyde with 3-pyridinylmethyl chloride. The process employs supercritical carbon dioxide (scCO₂) as a green solvent, enhancing mass transfer and reducing waste.

Flow Parameters:

Catalytic Hydrogenation-Formylation

A tandem catalytic system using ruthenium complexes facilitates the reduction of nitro groups and subsequent formylation in a single reactor. This method eliminates intermediate isolation steps, streamlining production.

Catalytic System:

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of primary synthetic methods:

化学反应分析

Types of Reactions: 1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine, and sulfonation using sulfuric acid.

Major Products Formed:

Oxidation: 1-(Pyridin-3-ylmethyl)-1H-indole-5-carboxylic acid.

Reduction: 1-(Pyridin-3-ylmethyl)-1H-indole-5-methanol.

Substitution: Various substituted derivatives of the indole ring, depending on the specific reaction.

科学研究应用

Chemistry

1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde serves as a crucial building block for synthesizing more complex molecules and heterocyclic compounds. Its unique functional groups enable various chemical reactions, including:

- Oxidation : The aldehyde can be oxidized to form carboxylic acids.

- Reduction : It can be reduced to primary alcohols.

- Electrophilic Substitution : The indole ring can undergo nitration, halogenation, and sulfonation reactions.

Biology

The compound's structural similarity to naturally occurring indole derivatives makes it valuable in studying biological pathways and interactions. Research indicates that it may interact with various enzymes and receptors, influencing their activity. For instance, it may affect the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and cancer progression.

Medicine

This compound is under investigation for its pharmacological properties, which include:

- Anticancer Activity : Studies have shown that compounds with indole scaffolds often exhibit anticancer properties.

- Anti-inflammatory Effects : Its potential to modulate inflammatory pathways is being explored.

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Numerous studies have highlighted the efficacy of this compound in various applications:

- Antimicrobial Activity : Research demonstrated that derivatives of this compound showed significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to standard antibiotics .

- Cancer Research : Investigations into its anticancer properties revealed that it could inhibit tumor growth in specific cancer cell lines, suggesting a mechanism involving apoptosis induction.

作用机制

The mechanism of action of 1-(pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The indole core can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

相似化合物的比较

Key Differences :

- Crystallography : Analogous indole-3-carbaldehydes (e.g., 5-methyl-1H-indole-3-carbaldehyde) form N–H⋯O hydrogen-bonded chains and C–H⋯π interactions in the solid state, as seen in X-ray studies . The 5-carbaldehyde’s packing may differ due to steric and electronic effects.

- Applications : The 3-carbaldehyde isomer is more commonly reported in drug discovery (e.g., bisindolylmaleimide derivatives as kinase inhibitors) , while the 5-carbaldehyde’s applications remain less explored but could involve enzyme inhibition or catalysis.

Comparison with Substituted Indole Derivatives

Halogen-Substituted Analogues

Compounds like 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-fluoro-1H-indole (74) and 4-chloro derivative (75) () introduce halogen atoms (F, Cl) to the indole core. These substitutions enhance electronegativity and influence binding affinity in biological targets. For example, halogenated indoles often show improved metabolic stability compared to the aldehyde-containing target compound .

Methoxy and Bromo Derivatives

5-Methoxy-1H-indole-3-carbaldehyde (79) () and 4-bromo derivative (78) highlight the role of electron-donating (methoxy) and bulky (bromo) groups. Methoxy groups enhance solubility but reduce reactivity, whereas bromo substituents facilitate cross-coupling reactions (e.g., Suzuki-Miyaura, as in ). The target compound’s aldehyde group offers a reactive handle for further functionalization, unlike these derivatives.

Complex Heterocyclic Hybrids

5-(Benzyloxy)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbaldehyde () incorporates a trifluoromethylpyridine moiety, increasing molecular complexity and lipophilicity. Its molar mass (430.81 g/mol) far exceeds the target compound’s, suggesting divergent applications in high-throughput screening or agrochemical design.

生物活性

1-(Pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C15H12N2O, with a molecular weight of 236.28 g/mol. The compound features an indole core, which is known for its biological significance, and a pyridine ring that enhances its interaction with biological targets .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through various pathways, possibly by modulating the expression of pro-inflammatory cytokines.

- Anticancer Activity : Studies have demonstrated its ability to inhibit cancer cell proliferation. For example, it has been evaluated against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer), showing promising antiproliferative effects .

- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties, suggesting efficacy against certain bacterial strains.

The biological activity of this compound is attributed to its structural components:

- Indole Core : This structure can interact with various enzymes and receptors, influencing their activity.

- Aldehyde Group : It can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Pyridine Ring : This component participates in hydrogen bonding and π-π interactions, enhancing the compound's binding affinity to biological targets .

Case Studies

- Antiproliferative Studies : A study evaluated the IC50 values of various derivatives of pyridine compounds, including this compound. The results indicated significant decreases in IC50 values for compounds with specific substitutions, suggesting enhanced antiproliferative activity against cancer cell lines .

- In Silico Studies : Recent computational studies have predicted that derivatives of this compound may effectively bind to SARS-CoV-2 protease, highlighting its potential as an antiviral agent .

Table of Biological Activities

常见问题

Q. What are the recommended synthetic routes for 1-(pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive alkylation. A validated approach involves coupling 1H-indole-5-carbaldehyde with a pyridinylmethyl halide using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. For example, a method analogous to 1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1H-indole-5-carbaldehyde synthesis achieved 79% yield via silica gel purification (15% EtOAc/hexanes) . Key variables include:

- Catalyst/base selection : Affects reaction kinetics and byproduct formation.

- Solvent polarity : Higher polarity enhances nucleophilicity.

- Temperature : Moderate heating (60–80°C) typically optimizes reactivity without decomposition.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be addressed?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–9.0 ppm for pyridine and indole) and aldehyde protons (δ ~10 ppm). For example, δ 10.3 ppm in related indole carbaldehydes confirms aldehyde functionality .

- X-ray crystallography : Use SHELX software for structure refinement, especially to resolve ambiguities in stereochemistry or hydrogen bonding .

- MS/HPLC : Confirm molecular weight and purity (>95%). Discrepancies in NMR signals may arise from tautomerism or residual solvents; repeat under controlled conditions with deuterated solvents.

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of vapors (refer to SDS guidelines for analogous indole derivatives) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Q. How can common impurities be identified and removed during synthesis?

Methodological Answer:

- Byproducts : Unreacted starting materials (e.g., pyridinylmethyl halides) or oxidized intermediates.

- Purification : Use column chromatography (silica gel, 10–20% EtOAc/hexanes) or recrystallization from ethanol/water mixtures. Monitor via TLC (Rf ~0.5 in 20% EtOAc/hexanes) .

Q. What solvents and pH conditions stabilize the aldehyde group during storage?

Methodological Answer:

- Storage : Dissolve in anhydrous DCM or THF under inert gas (N₂/Ar) at –20°C.

- pH : Neutral to slightly acidic conditions (pH 5–7) prevent aldol condensation or oxidation.

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what are common pitfalls?

Methodological Answer:

- Scale-up adjustments : Use continuous flow reactors to maintain temperature control and reduce exothermic risks.

- Catalyst loading : Optimize stoichiometry (1.2–1.5 equivalents of pyridinylmethyl halide) to minimize unreacted aldehyde.

- Pitfalls : Overalkylation at the indole nitrogen; mitigate via protecting groups (e.g., THP) .

Q. How can contradictory spectral data (e.g., unexpected NOE correlations) be resolved?

Methodological Answer:

Q. What computational strategies predict the compound’s reactivity in nucleophilic additions or cross-coupling reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies (e.g., using B3LYP/6-31G*) to identify sites for electrophilic/nucleophilic attack.

- MD simulations : Assess solvation effects on aldehyde reactivity in polar vs. nonpolar media.

Q. What evidence supports its potential biological activity, and how can mechanistic studies be designed?

Methodological Answer:

- Structural analogs : Derivatives like 1-benzylindoline-5-carbaldehyde show activity in kinase inhibition assays .

- Assay design : Use SPR (surface plasmon resonance) to measure binding affinity to target proteins (e.g., cytochrome P450 isoforms).

Q. How does the pyridinylmethyl group influence regioselectivity in multicomponent reactions?

Methodological Answer:

- Steric/electronic effects : The electron-withdrawing pyridine ring directs electrophiles to the indole C3 position.

- Case study : In Ugi reactions, the aldehyde group participates in imine formation, while the pyridine stabilizes intermediates via hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。